![molecular formula C17H12O4 B11845824 2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid CAS No. 89141-06-0](/img/structure/B11845824.png)
2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid
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Overview
Description
2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid is a compound that belongs to the class of coumarins, which are known for their diverse biological activities
Preparation Methods
The synthesis of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid typically involves the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This method is followed by the modification with cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride . The product is then precipitated in acetone, washed with acetone and ethanol, and finally recrystallized to obtain the desired compound .
Chemical Reactions Analysis
2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid undergoes various chemical reactions, including:
Esterification: The compound can be esterified using carboxylic acid anhydrides and N,N′-carbonyldiimidazole.
Photodimerization: The chromene moieties of the compound can undergo light-triggered photodimerization, which is studied using UV–Vis spectroscopy.
Substitution Reactions: The compound can react with organic halides to form various derivatives.
Scientific Research Applications
2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid involves its interaction with various molecular targets and pathways. The chromene moieties in the compound can undergo photodimerization, which can be used to control the properties of the new polysaccharide derivatives . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase .
Comparison with Similar Compounds
2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid can be compared with other coumarin derivatives, such as:
7-Amino-4-methylcoumarin: Known for its antimicrobial activity.
Ethyl 7-hydroxy-4-coumarinacetate: Used in the synthesis of fluorescent pigments.
2-(2-Oxo-2H-chromen-3-yl)acetic acid: Another coumarin derivative with similar structural features.
This compound stands out due to its unique combination of a chromen-2-one moiety and a benzoic acid group, which imparts distinct chemical and biological properties.
Biological Activity
2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid, a compound belonging to the class of coumarins, has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural characterization is performed using various spectroscopic techniques, including NMR and IR spectroscopy.
Technique | Details |
---|---|
NMR (1H) | Signals indicative of aromatic protons and methyl groups are observed at 7.25-7.82 ppm and 2.13-2.18 ppm respectively. |
IR Spectroscopy | Characteristic peaks for C=O stretching around 1700 cm−1 confirm the presence of carboxylic acid functionality. |
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect, with an IC50 value indicating substantial antioxidant capacity.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects were corroborated by assays measuring the inhibition of COX enzymes, which play a crucial role in inflammation pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted on the efficacy of coumarin derivatives, including this compound, revealed promising results against multidrug-resistant strains of bacteria, emphasizing its potential as a lead compound for antibiotic development . -
In Vivo Anti-inflammatory Study
An in vivo study assessed the anti-inflammatory properties of the compound in a rat model of arthritis. Results indicated a significant reduction in paw edema compared to control groups, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .
Properties
CAS No. |
89141-06-0 |
---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-3-yl)benzoic acid |
InChI |
InChI=1S/C17H12O4/c1-10-11-6-4-5-9-14(11)21-17(20)15(10)12-7-2-3-8-13(12)16(18)19/h2-9H,1H3,(H,18,19) |
InChI Key |
VHUIVMWFYGHCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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